

Spectroscopic Profile of Dodecanophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanophenone, also known as 1-phenyl-1-dodecanone or laurophenone, is a long-chain aromatic ketone with the chemical formula C18H28O. Its molecular structure, featuring a phenyl group attached to a dodecanoyl chain, imparts specific chemical and physical properties that are of interest in various research and development fields, including organic synthesis and drug discovery. This technical guide provides an in-depth overview of the spectroscopic data of **Dodecanophenone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its characterization and application.

Chemical and Physical Properties

Property	Value
Chemical Formula	C18H28O
Molecular Weight	260.41 g/mol
CAS Number	1674-38-0
Appearance	White to cream or pale brown crystals, powder, or fused solid
Melting Point	45-47 °C
Boiling Point	214-215 °C at 16 mmHg

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for **Dodecanophenone**.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.95 - 7.85	m	2H	Aromatic Protons (ortho to C=O)
7.55 - 7.35	m	3H	Aromatic Protons (meta and para to C=O)
2.95	t, J ≈ 7.5 Hz	2H	-CH ₂ - (alpha to C=O)
1.80 - 1.60	m	2H	-CH ₂ - (beta to C=O)
1.40 - 1.15	m	16H	-(CH ₂) ₈ -
0.88	t, J ≈ 6.8 Hz	3H	-СН3

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
200.5	C=O (Ketone)
137.0	Aromatic C (quaternary, attached to C=O)
132.8	Aromatic CH (para)
128.5	Aromatic CH (meta)
128.0	Aromatic CH (ortho)
38.6	-CH ₂ - (alpha to C=O)
31.9	-CH ₂ -
29.6	-CH ₂ - (multiple)
29.4	-CH₂-
29.3	-CH₂-
24.4	-CH ₂ - (beta to C=O)
22.7	-CH ₂ -
14.1	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Dodecanophenone** exhibits characteristic absorption bands corresponding to its chemical structure.

Wavenumber (cm⁻¹)	Intensity	Assignment
3060	Weak	Aromatic C-H Stretch
2920, 2850	Strong	Aliphatic C-H Stretch
1685	Strong	C=O Stretch (Aryl Ketone)
1595, 1580, 1450	Medium	Aromatic C=C Bending
1470	Medium	Aliphatic C-H Bending
750, 690	Strong	Aromatic C-H Out-of-Plane Bending (Monosubstituted)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Dodecanophenone** results in fragmentation of the molecule, providing valuable information for structural elucidation. The mass spectrum is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
260	15	[M] ⁺ (Molecular Ion)
120	100	[C ₆ H ₅ COCH ₃] ⁺ (McLafferty Rearrangement)
105	85	[C ₆ H ₅ CO] ⁺ (Benzoyl Cation)
77	40	[C ₆ H ₅] ⁺ (Phenyl Cation)

Experimental Protocols NMR Spectroscopy

Sample Preparation: A 5-25 mg sample of **Dodecanophenone** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

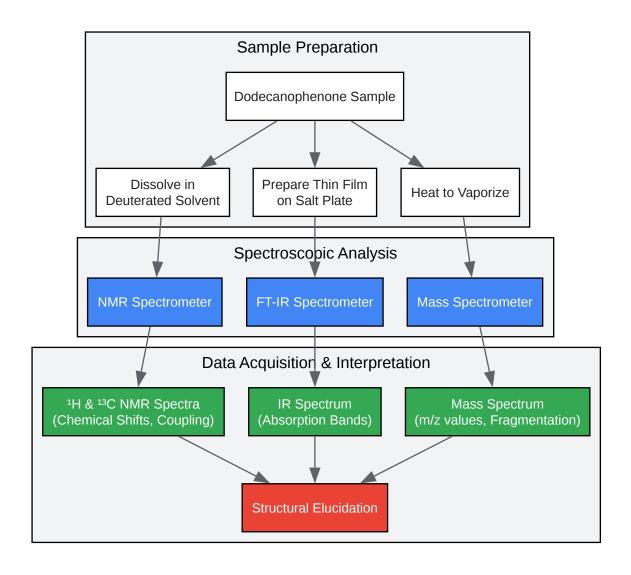
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) and a higher sample concentration may be required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of solid **Dodecanophenone** is dissolved in a volatile solvent such as methylene chloride or acetone. A drop of this solution is placed on a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty sample holder is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the range of 4000 to 400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)


Sample Introduction: A small amount of the solid **Dodecanophenone** sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to achieve sufficient vapor pressure for analysis.

Ionization and Analysis: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Dodecanophenone**.

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **Dodecanophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Dodecanophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154281#spectroscopic-data-of-dodecanophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com